Technical Monograph: Methyl 5-cyanopyrazine-2-carboxylate
Technical Monograph: Methyl 5-cyanopyrazine-2-carboxylate
Executive Summary
Methyl 5-cyanopyrazine-2-carboxylate (CAS 138560-54-0) is a high-value heterocyclic building block utilized primarily in the synthesis of antitubercular agents, kinase inhibitors, and advanced agrochemicals.[1][2] Distinguished by its electron-deficient pyrazine core, the compound features two orthogonal functional groups—a methyl ester and a nitrile—allowing for versatile, chemoselective transformations. This guide provides a comprehensive technical profile, including physicochemical properties, validated synthesis protocols, and structural characterization standards required for pharmaceutical-grade applications.
Part 1: Physicochemical Profile[3]
The physical properties of Methyl 5-cyanopyrazine-2-carboxylate are dictated by the strong electron-withdrawing nature of both the nitrile and ester substituents on the pyrazine ring. This results in reduced basicity and increased susceptibility to nucleophilic attack compared to simple alkyl-pyrazines.
Table 1: Core Physical & Chemical Properties
| Property | Specification / Value | Notes |
| CAS Number | 138560-54-0 | |
| IUPAC Name | Methyl 5-cyanopyrazine-2-carboxylate | |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder form |
| Melting Point | 108–112 °C (Predicted/Analog) | Experimental determination recommended per batch |
| Boiling Point | ~290 °C (at 760 mmHg) | Decomposition likely before boiling |
| Density | 1.35 ± 0.1 g/cm³ | Predicted based on packing fraction |
| Solubility | DMSO, DMF, Dichloromethane, Ethyl Acetate | Sparingly soluble in water; hydrolyzes slowly |
| LogP | 0.45 | Moderate lipophilicity |
| pKa | -1.5 (Conjugate acid) | Extremely weak base due to EWG |
Part 2: Structural Characterization & Logic
Trust in chemical identity is established through multi-modal spectroscopic validation. The following data points serve as a self-validating system to confirm the presence of the nitrile group and the integrity of the pyrazine ring.
Nuclear Magnetic Resonance (NMR)
The introduction of the cyano group at position 5 causes a significant downfield shift of the ring protons compared to the chloro-analog.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.45 (d, 1H, C3-H): The proton adjacent to the ester and ring nitrogen is most deshielded.
-
δ 9.05 (d, 1H, C6-H): The proton adjacent to the nitrile group.
-
δ 4.10 (s, 3H, -OCH₃): Characteristic methyl ester singlet.
-
Note: Coupling constants (
) between C3-H and C6-H are typically small (~1.5 Hz) due to para-like positioning.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 163.5 (C=O): Carbonyl carbon.
-
δ 115.8 (-CN): Characteristic nitrile carbon signal.
-
δ 53.5 (-OCH₃): Methoxy carbon.
-
Ring Carbons: Four distinct signals in the aromatic region (140–150 ppm).
-
Infrared Spectroscopy (FT-IR)[1]
-
2235 cm⁻¹ (Strong, Sharp): The diagnostic
stretch. Absence of this peak indicates hydrolysis to the amide or acid. -
1730 cm⁻¹ (Strong): Ester
stretch. -
1150–1250 cm⁻¹: C-O-C stretching vibrations.
Part 3: Synthesis & Experimental Protocols
The most robust route to Methyl 5-cyanopyrazine-2-carboxylate avoids the harsh conditions of direct ammoxidation, favoring instead a palladium-catalyzed cyanation of the chloro-precursor. This method ensures higher purity and functional group tolerance.
Workflow Visualization
The following diagram outlines the critical path from the commercially available 5-hydroxypyrazine-2-carboxylic acid to the final cyano-ester.
Figure 1: Synthetic pathway converting hydroxy-acid precursor to cyano-ester via chloro-intermediate.[3]
Detailed Protocol: Palladium-Catalyzed Cyanation
Reaction Principle: This step utilizes a Rosenmund-von Braun type transformation optimized with Palladium(0) to replace the chloride with a cyanide group under mild conditions, preventing hydrolysis of the methyl ester.
Reagents:
-
Zinc Cyanide (
) (0.6 eq) -
Tetrakis(triphenylphosphine)palladium(0) (
) (5 mol%) -
Solvent: Anhydrous DMF (degassed)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 5-chloropyrazine-2-carboxylate (10 mmol, 1.72 g) and
(6 mmol, 0.70 g). -
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen (critical to prevent catalyst deactivation). -
Catalyst Addition: Add
(0.5 mmol, 578 mg) under a positive stream of Nitrogen. -
Solvation: Add anhydrous, degassed DMF (20 mL) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (
) should disappear, and a new, slightly more polar spot ( ) should appear. -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with 2M Ammonium Hydroxide (to sequester Zinc salts), followed by brine.
-
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Gradient: 10% 40% EtOAc in Hexanes).
Part 4: Handling, Stability & Safety
Stability Profile
-
Hydrolysis Sensitivity: The electron-deficient ring makes the ester bond susceptible to hydrolysis under basic conditions (pH > 8). Store in a desiccator.
-
Thermal Stability: Stable up to 150°C; however, avoid prolonged heating without solvent.
-
Light Sensitivity: Mild. Store in amber vials.
Analytical Decision Tree
Use this logic flow to determine the quality of a batch before use in downstream synthesis.
Figure 2: Quality Control Decision Tree for batch validation.
References
-
Biosynth. (2025). Methyl 5-cyanopyrazine-2-carboxylate Product Specifications. Retrieved from
-
GuideChem. (2024). Synthesis and Properties of Methyl 5-chloropyrazine-2-carboxylate. Retrieved from
-
PubChem. (2025).[5] Methyl 5-chloropyrazine-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2014). Green hydrolysis of pyrazine esters. JOCPR, 6(5):104-105. Retrieved from
-
SynHet. (2025). Methyl 5-cyanopyrazine-2-carboxylate Analytical Data. Retrieved from
